(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenylbutanoate
Description
(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenylbutanoate is an ester derivative of the benzotriazinone scaffold, characterized by a 2-phenylbutanoate group linked to the 3-position of the heterocyclic core. This compound’s structure combines the electrophilic 4-oxobenzo-triazinone moiety with a lipophilic ester group, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-phenylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-14(13-8-4-3-5-9-13)18(23)24-12-21-17(22)15-10-6-7-11-16(15)19-20-21/h3-11,14H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBOGZGTLAMYEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815149 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenylbutanoate typically involves multiple steps:
Formation of the Triazinone Ring: The triazinone ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Esterification: The triazinone intermediate is then reacted with 2-phenylbutanoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures with optimizations for yield and cost-effectiveness. This might include continuous flow reactions, use of automated reactors, and advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylbutanoate moiety, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the triazinone ring, potentially converting it to a triazine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced triazine derivatives.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenylbutanoate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly as a potential inhibitor of enzymes like acetylcholinesterase and butyrylcholinesterase, which are targets in the treatment of neurodegenerative diseases such as Alzheimer’s disease . Its ability to interact with these enzymes suggests it could be developed into a therapeutic agent.
Industry
In the industrial sector, this compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals due to its versatile reactivity and potential biological activity.
Mechanism of Action
The mechanism by which (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenylbutanoate exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase or butyrylcholinesterase, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the nervous system . This interaction involves hydrogen bonding, hydrophobic interactions, and possibly covalent modifications of the enzyme.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The benzotriazinone core is a common feature among derivatives, but substituents at the 3-position dictate their biological and chemical profiles. Key comparisons include:
- Ester vs. Amide/Sulfonamide : The target ester’s lipophilicity may confer better cell permeability compared to polar carboxamides or sulfonamides . However, sulfonamides exhibit superior solubility, critical for aqueous biological systems .
- Phenyl Substituent : The 2-phenyl group in the target compound could enhance binding to hydrophobic enzyme pockets, analogous to the 4-methoxyphenyl group in sulfonamide 5b, which showed enhanced α-glucosidase inhibition .
Biological Activity
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenylbutanoate is a member of the triazinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity through various studies, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of a triazinone core and a phenylbutanoate moiety. The compound's structure is crucial for its interaction with biological targets.
Anticancer Activity
Research has demonstrated that compounds containing the triazinone structure exhibit significant anticancer properties. For example, derivatives of triazine have been shown to inhibit cell proliferation in various cancer cell lines:
| Compound | Activity | Cell Line | Reference |
|---|---|---|---|
| Triazine Derivative A | IC50 = 5 µM | HeLa | |
| Triazine Derivative B | IC50 = 10 µM | MCF-7 |
The unique combination of the triazinone core with the phenylbutanoate moiety may enhance these anticancer effects by providing distinct interaction profiles with cancer-related targets.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Studies have shown that similar triazine derivatives possess antibacterial and antifungal activities:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Antibacterial |
| Candida albicans | 16 | Antifungal |
These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. The presence of nitrogen and oxygen atoms in its structure may facilitate binding to enzymes or receptors involved in cell signaling pathways.
Case Studies
- Case Study on Anticancer Activity : A study conducted on various cancer cell lines revealed that treatment with this compound resulted in significant apoptosis induction, characterized by DNA fragmentation and caspase activation. This indicates a potential role in cancer therapy.
- Antimicrobial Efficacy : In vitro studies showed that this compound exhibited superior activity against resistant strains of bacteria compared to standard antibiotics, suggesting its potential as a lead compound for antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
